3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is used in the development of new materials with unique properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxyacetophenone
- 3-Chloro-4-methoxyphenethylamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
3-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to its combination of a triazole ring and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN4OS |
---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H11ClN4OS/c1-16-9-3-2-7(4-8(9)11)5-17-10-14-13-6-15(10)12/h2-4,6H,5,12H2,1H3 |
InChI Key |
JXASMDXZRAIFDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=CN2N)Cl |
Origin of Product |
United States |
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